![molecular formula C18H16O5 B14247607 2,2-Dimethyl-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B14247607.png)
2,2-Dimethyl-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione is a complex organic compound known for its unique structure and diverse applications. This compound features a dioxane ring fused with a furan ring, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione typically involves the condensation of Meldrum’s acid with appropriate aldehydes under acidic or basic conditions. The reaction is often catalyzed by acids such as p-toluenesulfonic acid or bases like pyridine. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and catalyst choice, play a crucial role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2,2-Dimethyl-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid): A widely used compound in organic synthesis with similar structural features.
5-(4-Hydroxy-3-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione: Another derivative with distinct chemical properties and applications.
Properties
Molecular Formula |
C18H16O5 |
|---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
2,2-dimethyl-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C18H16O5/c1-11-4-6-12(7-5-11)15-9-8-13(21-15)10-14-16(19)22-18(2,3)23-17(14)20/h4-10H,1-3H3 |
InChI Key |
YIFJEIOPTBNBBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)OC(OC3=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


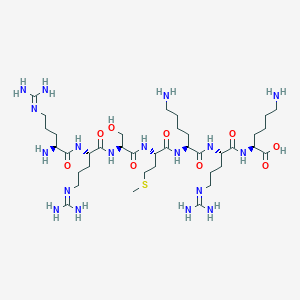
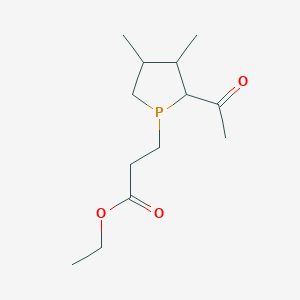
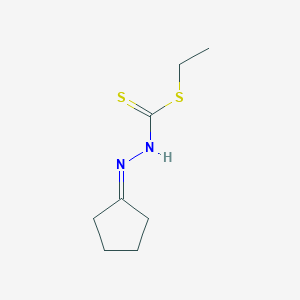
![7-Quinolinol, 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]-](/img/structure/B14247553.png)
![1-[3-(1H-Imidazol-1-yl)propyl]pyrrolidine-2,5-dione](/img/structure/B14247557.png)
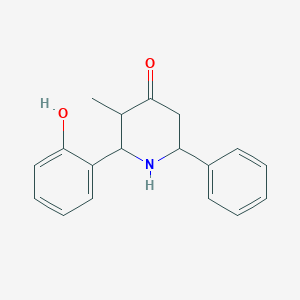

![2-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B14247568.png)
![N~1~,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine](/img/structure/B14247576.png)
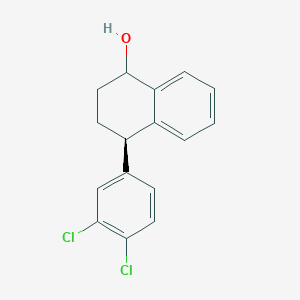
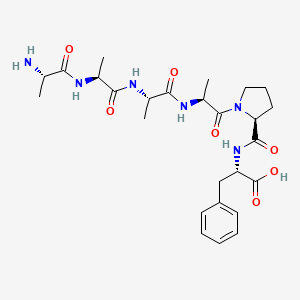
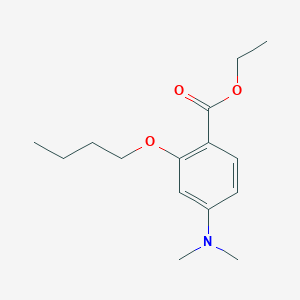
![4,4'-[Naphthalene-1,5-diylbis(oxy)]dibenzoic acid](/img/structure/B14247603.png)
![5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one](/img/structure/B14247608.png)
